

In Vitro Pharmacological Profile of KUL-7211 on Smooth Muscle: A Technical Guide

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Compound of Interest		
Compound Name:	KUL-7211 racemate	
Cat. No.:	B1663500	Get Quote

Introduction

KUL-7211, chemically identified as (-)-2-[4-(2-[[(1S,2R)-2-hydroxy-2-(4-hydroxyphenyl)-1-methylethyl]amino]ethyl)phenyloxy]acetic acid, is a selective $\beta 2/\beta 3$ -adrenoceptor agonist.[1][2] In vitro studies have been pivotal in characterizing its pharmacological profile, particularly its potent relaxant effects on ureteral smooth muscle. This document provides a comprehensive overview of the key in vitro experiments, quantitative data, and the underlying cellular mechanisms of KUL-7211's action. It is intended for researchers and professionals in pharmacology and drug development.

Mechanism of Action

KUL-7211 elicits its smooth muscle relaxant effects by selectively stimulating both β 2- and β 3-adrenoceptors.[1] This dual agonism is significant as both receptor subtypes are known to mediate relaxation in human ureteral tissue.[1] The activation of these G-protein coupled receptors leads to a cascade of intracellular events, ultimately resulting in the relaxation of the smooth muscle, which can be beneficial for conditions like ureteral colic and for promoting the passage of kidney stones.[1][2]





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Caption: KUL-7211 signaling pathway in smooth muscle cells.

Quantitative Data Summary

The potency and efficacy of KUL-7211 have been quantified in various isolated smooth muscle preparations. The primary metric used is the pD2 value, which represents the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal response.

Table 1: Potency (pD2 Values) of KUL-7211 in Isolated Ureteral Preparations



Species	Preparation	Induced Contraction	Mediating Receptor	pD2 Value (Mean ± S.E.M.)	Reference
Rabbit	Ureter	80 mM KCl	β2- Adrenoceptor	5.86 ± 0.13	[1][3]
Canine	Ureter	80 mM KCl	β3- Adrenoceptor	6.52 ± 0.16	[1][3]
Canine	Ureteral Spiral	Spontaneous Rhythmic	β2/β3- Adrenoceptor	6.83 ± 0.20	[1]
Canine	Ureter	80 mM KCI	β2/β3- Adrenoceptor	6.60	[2]
Canine	Ureter	Spontaneous Rhythmic	β2/β3- Adrenoceptor	6.80	[2]
Canine	Ureter	Phenylephrin e (10 μM)	β2/β3- Adrenoceptor	6.95	[2]
Canine	Ureter	PGF2α (1 μM)	β2/β3- Adrenoceptor	7.05	[2]

Table 2: Antagonist Potency (pKB Values) Against KUL-7211-Induced Relaxation

Species	Preparation	Antagonist	pKB Value (Mean ± S.E.M.)	Reference
Rabbit	Ureter	ICI-118,551 (β2- antagonist)	8.91 ± 0.24	[1]
Canine	Ureter	Bupranolol (non- selective β- antagonist)	6.85 ± 0.12	[1]

Table 3: Selectivity of KUL-7211 in Rat Isolated Organs



Activity (Receptor)	Selectivity Ratio vs. Atrial Rate (β1)	Reference
Inhibition of Uterine Contraction (β2)	56.3	[1]
Inhibition of Colonic Contraction (β3)	242.2	[1]

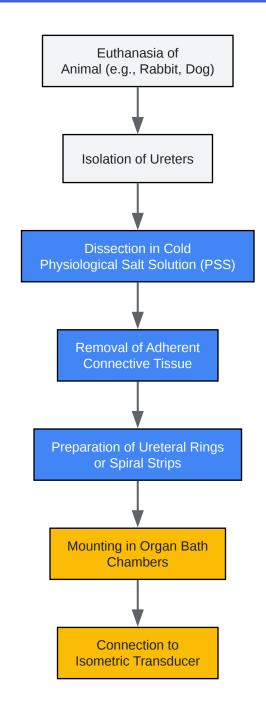
Experimental Protocols

The following protocols are synthesized from the methodologies described in the cited literature.[1][2][4][5]

Isolated Tissue Preparation

A standardized workflow is followed for preparing isolated smooth muscle tissues for in vitro organ bath studies.





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